Catalytic Activity in Benzoic Acid Synthesis: (NH₄)₂.₅H₀.₅PW₁₂O₄₀ vs. H₃PW₁₂O₄₀
Ammonium-substituted phosphotungstates (NH₄)xH₃-xPW₁₂O₄₀ exhibit enhanced catalytic activity in the oxidation of benzaldehyde to benzoic acid compared to the parent phosphotungstic acid (H₃PW₁₂O₄₀). Specifically, the (NH₄)₂.₅H₀.₅PW₁₂O₄₀ catalyst achieved a benzoic acid yield of 76%, which is a 5 percentage point increase over the 71% yield obtained with bulk H₃PW₁₂O₄₀ under identical solvent-free conditions [1].
| Evidence Dimension | Catalytic yield |
|---|---|
| Target Compound Data | 76% yield of benzoic acid |
| Comparator Or Baseline | H₃PW₁₂O₄₀: 71% yield of benzoic acid |
| Quantified Difference | +5 percentage points (absolute) |
| Conditions | Oxidation of benzaldehyde with H₂O₂ under solvent-free conditions |
Why This Matters
The higher yield translates directly to improved process economics and reduced waste, making ammonium phosphotungstate a superior choice for solid acid-catalyzed oxidations where H₃PW₁₂O₄₀ is the conventional catalyst.
- [1] Li, G., et al. (2015). 磷钨杂多酸铵盐固体酸催化剂的制备、表征及性能 [Preparation, characterization and catalytic performance of ammonium salts of 12-tungstophosphoric acid]. Journal of Xinyang Normal University (Natural Science Edition), 28(1), 101-105. View Source
